molecular formula C25H22ClO4Sb B14350993 (2-Methylphenyl)(triphenyl)stibanium perchlorate CAS No. 93600-78-3

(2-Methylphenyl)(triphenyl)stibanium perchlorate

Cat. No.: B14350993
CAS No.: 93600-78-3
M. Wt: 543.6 g/mol
InChI Key: QKZRNUVLAYJXOB-UHFFFAOYSA-M
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Description

(2-Methylphenyl)(triphenyl)stibanium perchlorate is an organometallic compound that contains antimony as the central metal atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)(triphenyl)stibanium perchlorate typically involves the reaction of triphenylstibine with 2-methylphenyl chloride in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ph3Sb+2-MethylphenylCl(2-Methylphenyl)(triphenyl)stibanium perchlorate\text{Ph}_3\text{Sb} + \text{2-MethylphenylCl} \rightarrow \text{this compound} Ph3​Sb+2-MethylphenylCl→(2-Methylphenyl)(triphenyl)stibanium perchlorate

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)(triphenyl)stibanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can convert the compound to lower oxidation state species.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while reduction may produce antimony(III) species.

Scientific Research Applications

Chemistry

In chemistry, (2-Methylphenyl)(triphenyl)stibanium perchlorate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for forming carbon-antimony bonds and for catalyzing specific reactions.

Biology

In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules and disrupt cellular processes makes it a candidate for developing new antibiotics.

Medicine

The compound’s potential medicinal applications include its use in developing drugs for treating infections and other diseases. Its unique mechanism of action and ability to target specific molecular pathways are of particular interest.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its role as a catalyst in polymerization reactions and other industrial processes is well-documented.

Mechanism of Action

The mechanism by which (2-Methylphenyl)(triphenyl)stibanium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can disrupt cellular membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Triphenylstibine: A related compound with similar chemical properties but lacking the 2-methylphenyl group.

    Triphenylphosphine: A phosphorus analog with similar reactivity and applications.

    Triphenylarsine: An arsenic analog with comparable chemical behavior.

Uniqueness

(2-Methylphenyl)(triphenyl)stibanium perchlorate is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

93600-78-3

Molecular Formula

C25H22ClO4Sb

Molecular Weight

543.6 g/mol

IUPAC Name

(2-methylphenyl)-triphenylstibanium;perchlorate

InChI

InChI=1S/C7H7.3C6H5.ClHO4.Sb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;2-1(3,4)5;/h2-5H,1H3;3*1-5H;(H,2,3,4,5);/q;;;;;+1/p-1

InChI Key

QKZRNUVLAYJXOB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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